3-(Fluoromethyl)azetidine
Overview
Description
3-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl group attached to the azetidine ring
Biochemical Analysis
Biochemical Properties
3-(Fluoromethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening polymerization reactions, which are catalyzed by specific enzymes and metal complexes . The nature of these interactions often involves the formation of covalent bonds between the azetidine ring and the active sites of enzymes, leading to the formation of polyamines and other complex structures .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of azetidine rings into fluorophores has been shown to enhance their brightness and photostability, which can significantly impact cellular imaging techniques . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with metal complexes can result in the formation of metallated azetidines, which exhibit unique reactivity and stability . These interactions can lead to changes in gene expression and the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and the presence of specific catalysts . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, its interaction with specific enzymes can lead to the formation of polyamines, which play critical roles in cellular growth and differentiation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, the presence of fluoromethyl groups can enhance the compound’s ability to interact with specific cellular structures, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidine typically involves the use of azetidine as a starting material. One common method is the nucleophilic substitution reaction where azetidine reacts with a fluoromethylating agent under controlled conditions. For example, azetidine can be treated with fluoromethyl iodide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoromethyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors. The fluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects .
Comparison with Similar Compounds
Azetidine: The parent compound without the fluoromethyl group.
3-Methylazetidine: Similar structure but with a methyl group instead of a fluoromethyl group.
3-Chloromethylazetidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness: 3-(Fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(fluoromethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELGHANYVVRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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